
Cilomilast-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CAS Number: 153259-65-5 (unlabeled)
Aplicaciones Científicas De Investigación
Chronic Obstructive Pulmonary Disease (COPD)
Cilomilast-d5 has been evaluated extensively in clinical trials for its efficacy in treating COPD. The primary focus has been on its ability to improve lung function and quality of life for patients suffering from this debilitating condition.
Key Findings from Clinical Trials:
- Phase III Studies: A total of 77 studies were conducted, including five pivotal Phase III trials involving over 6,000 subjects. Patients received cilomilast at a dosage of 15 mg twice daily for 24 weeks, with results indicating significant improvements in lung function as measured by forced expiratory volume in one second (FEV1) compared to placebo groups .
- Efficacy Metrics: The co-primary endpoints included changes from baseline in trough FEV1 and total scores on the St. George's Respiratory Questionnaire (SGRQ). Results showed an average treatment difference ranging from 24 to 44 mL improvement in FEV1 across studies .
Study No. | Duration (Weeks) | Treatment Groups | Dose (mg bid) | Placebo Group Size | Cilomilast Group Size |
---|---|---|---|---|---|
039 | 24 | Cilomilast vs. Placebo | 15 | 216 | 431 |
156 | 24 | Cilomilast vs. Placebo | 15 | 407 | 418 |
042 | 24 | Cilomilast vs. Placebo | 15 | 226 | 474 |
091 | 24 | Cilomilast vs. Placebo | 15 | 242 | 469 |
Safety Profile
The safety of this compound has been a critical aspect of its development. Adverse events primarily related to gastrointestinal issues were more frequent in the cilomilast group compared to placebo, particularly within the first two weeks of treatment . However, no serious safety concerns were identified throughout the extensive clinical development program.
Case Studies
Several case studies have highlighted the effectiveness of this compound in real-world settings:
- Case Study A: A patient with severe COPD demonstrated a marked improvement in FEV1 after six months of this compound therapy, reporting fewer exacerbations and enhanced quality of life.
- Case Study B: Another study focused on patients with poorly reversible asthma showed similar improvements in lung function and symptom control when treated with this compound compared to standard therapies.
Propiedades
Fórmula molecular |
C20H20D5NO4 |
---|---|
Peso molecular |
348.45 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.